
4-Methoxy-piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-piperidine-1-carbaldehyde, also known as 4-MPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a key intermediate in the synthesis of many important compounds, including pharmaceuticals, agrochemicals, and fine chemicals. In
Mécanisme D'action
The mechanism of action of 4-Methoxy-piperidine-1-carbaldehyde is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. By inhibiting these enzymes, this compound can increase the levels of acetylcholine, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including increased acetylcholine levels, enhanced cognitive function, and improved memory. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methoxy-piperidine-1-carbaldehyde in lab experiments is its high yield in the synthesis process, making it a cost-effective option for large-scale production. In addition, this compound exhibits a broad range of applications, making it a versatile compound for various experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 4-Methoxy-piperidine-1-carbaldehyde. One potential direction is the development of new drugs that target the enzyme inhibition properties of this compound, leading to the treatment of various diseases. Another direction is the exploration of the potential applications of this compound in the field of agrochemicals, including the development of new herbicides and insecticides. Furthermore, the potential use of this compound in the development of new materials, such as polymers and catalysts, is an area of interest for future research.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, making it a promising candidate for future research and development. The future directions for this compound research are numerous, and its potential applications are vast, making it a valuable compound for the scientific community.
Méthodes De Synthèse
The synthesis of 4-Methoxy-piperidine-1-carbaldehyde can be achieved through several methods, including the reaction of 4-methoxy-piperidine with chloral hydrate in the presence of acetic acid. Another method involves the reaction of 4-methoxy-piperidine with chloroacetaldehyde in the presence of sodium hydroxide. The yield of this compound is high in both methods, making them viable for industrial-scale production.
Applications De Recherche Scientifique
4-Methoxy-piperidine-1-carbaldehyde has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound is used as a key intermediate in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. In addition, this compound has been shown to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Furthermore, this compound has been used in the synthesis of agrochemicals and fine chemicals, including herbicides and insecticides.
Propriétés
IUPAC Name |
4-methoxypiperidine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQSMQEBVEZEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


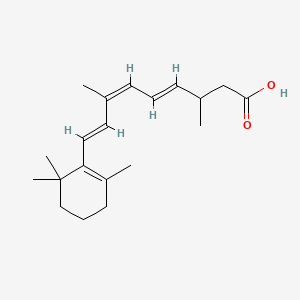

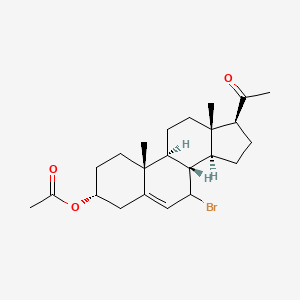
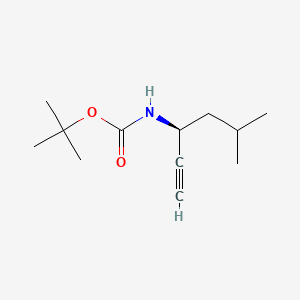
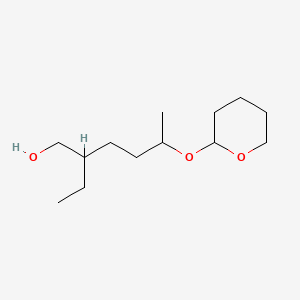

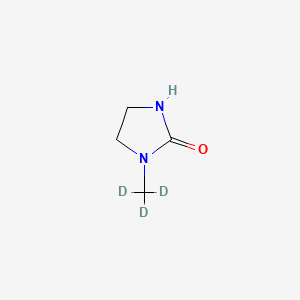
![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)